molecular formula C13H13N5O5 B14677407 2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile CAS No. 36865-66-4

2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile

Cat. No.: B14677407
CAS No.: 36865-66-4
M. Wt: 319.27 g/mol
InChI Key: CXZVYNWTWTZBJT-UHFFFAOYSA-N
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Description

2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable carbonyl compound. The reaction is carried out in an ethanol solvent under reflux conditions. For example, 2,4-dinitrophenylhydrazine (1 mmol, 198.1 mg) can be reacted with 4-hydroxybenzaldehyde (1 mmol, 122.1 mg) in ethanol (20 ml) at 338 K for 4 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper control of reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can react with the hydrazone group under mild conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted hydrazones depending on the nucleophile used.

Scientific Research Applications

2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile involves its interaction with specific molecular targets. For example, it has been shown to inhibit the HER2 receptor in breast cancer cells, leading to cytotoxic effects . The compound acts by binding to the receptor and disrupting its normal function, thereby inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile is unique due to its specific structural features, such as the presence of both nitro and hydrazone groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific molecular targets, such as the HER2 receptor, makes it a promising candidate for anticancer research .

Properties

CAS No.

36865-66-4

Molecular Formula

C13H13N5O5

Molecular Weight

319.27 g/mol

IUPAC Name

N-(2,4-dinitroanilino)-3,3-dimethyl-2-oxobutanimidoyl cyanide

InChI

InChI=1S/C13H13N5O5/c1-13(2,3)12(19)10(7-14)16-15-9-5-4-8(17(20)21)6-11(9)18(22)23/h4-6,15H,1-3H3

InChI Key

CXZVYNWTWTZBJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C#N

Origin of Product

United States

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